molecular formula C18H19N3O3S2 B2921165 N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798620-51-5

N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2921165
M. Wt: 389.49
InChI Key: AXBRIKVTZQMMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of heterocyclic chemistry has led to the synthesis of various compounds with structural similarities or related functional groups to the compound . For instance, the synthesis of heterocyclic derivatives of guanidine and their structural determination through X-ray analysis has been reported, highlighting the importance of such methods in understanding compound properties (Banfield, Fallon, & Gatehouse, 1987). Additionally, the investigation into reactions of thiophene-3-carboxamide derivatives under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines offers insights into novel synthetic routes that could potentially apply to the synthesis of similar compounds (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Biological Applications and Pharmacological Evaluation

Studies have also explored the pharmacological potential of related compounds. For example, the synthesis and evaluation of S-acetamide derivatives of dimethylthiopyrimidine as anticonvulsant agents demonstrate the therapeutic relevance of structurally similar heterocyclic compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020). These findings suggest avenues for the development of new therapeutic agents with potential applications in treating neurological disorders.

Antimicrobial Activity

The antimicrobial properties of new pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from citrazinic acid, indicate the compound's potential for addressing bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). This aligns with the ongoing search for new antimicrobial agents in response to rising antibiotic resistance.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-3-4-13(9-12(11)2)19-15(23)10-26-18-20-14-5-8-25-16(14)17(24)21(18)6-7-22/h3-5,8-9,22H,6-7,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBRIKVTZQMMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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